BTK Enzyme Inhibition: Potency Assessment vs. Class-Leading Ibrutinib
The target compound is a ligand of Bruton's Tyrosine Kinase (BTK). In a biochemical enzyme assay, it demonstrates an IC50 of 1 nM against human BTK, as reported in patent US20240083900, Example 99 [1]. For context, the first-in-class covalent BTK inhibitor ibrutinib achieves an IC50 of 0.5 nM in similar biochemical assays [2]. While a direct head-to-head comparison is absent, the sub-10-nanomolar potency places this compound in the same high-activity tier as a cornerstone clinical agent, warranting its consideration as a non-covalent alternative scaffold for BTK-driven applications.
| Evidence Dimension | Biochemical BTK Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Ibrutinib (PCI-32765): IC50 = 0.5 nM |
| Quantified Difference | 2-fold higher IC50 relative to ibrutinib |
| Conditions | Biochemical enzyme assay (human BTK) |
Why This Matters
The sub-10-nM potency establishes the compound as a credible, high-activity alternative to the benchmark covalent inhibitor ibrutinib for BTK-centric research where a non-covalent binding mode is desired.
- [1] BindingDB. (2025). Entry for monomerid=658441, US20240083900, Example 99. Affinity Data: IC50 1 nM for Tyrosine-protein kinase BTK (Human). UCSD. View Source
- [2] Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080. View Source
